molecular formula C10H10F2O3 B1441347 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid CAS No. 1092460-64-4

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid

Cat. No. B1441347
M. Wt: 216.18 g/mol
InChI Key: CFDNYIGTRFYOKF-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid, also known as DFP, is an organic acid. It has a molecular weight of 216.18 . The IUPAC name for this compound is 3-(3,5-difluoro-2-methoxyphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is 1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid is a solid at ambient temperature .

Scientific Research Applications

Application in Cancer Treatment

Scientific Field: Medical Science, Oncology

Methods of Application: The synthetic process for preparing the compound of Formula I involves the use of 3-(3,5-Difluoro-2-methoxyphenyl)propionic acid as an intermediate .

Results or Outcomes: The compounds synthesized using this method have shown potential in treating various diseases, including cancer .

Application in Self-Assembling Properties

Scientific Field: Organic Chemistry, Material Science

Methods of Application: The synthesis involves the treatment of the corresponding 2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’,5’-dicarboxylates with Selectfluor® followed by quaternization of pyridine moiety in the obtained dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioates with methyl iodide .

Results or Outcomes: The synthesized compounds formed nanoparticles with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .

Application in Industrial Production of 3,3-Difluoro-2-Oxindoles

Scientific Field: Industrial Chemistry

Methods of Application: The method can be performed in aqueous solution from commercially available and affordable starting materials without any metal catalysts .

Results or Outcomes: The method shows potential in industrial production of 3,3-difluoro-2-oxindoles .

Application in Antiviral Drugs

Scientific Field: Pharmaceutical Science

Methods of Application: The synthesis involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

Results or Outcomes: One of the synthesized compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Application in Synthesis of Bioactive Aromatic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .

Results or Outcomes: The synthesized compounds have shown diverse biological activities and have potential for newer therapeutic possibilities .

Application in Industrial Production of 3,3-Difluoro-2-Oxindoles

Scientific Field: Industrial Chemistry

Methods of Application: The method can be performed in aqueous solution from commercially available and affordable starting materials without any metal catalysts .

Results or Outcomes: The method shows potential in industrial production of 3,3-difluoro-2-oxindoles .

Application in Antiviral Drugs

Scientific Field: Pharmaceutical Science

Methods of Application: The synthesis involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

Results or Outcomes: One of the synthesized compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Application in Synthesis of Bioactive Aromatic Compounds

Scientific Field: Organic Chemistry

Methods of Application: The synthesis involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .

Results or Outcomes: The synthesized compounds have shown diverse biological activities and have potential for newer therapeutic possibilities .

Application in Industrial Production of 3,3-Difluoro-2-Oxindoles

Scientific Field: Industrial Chemistry

Methods of Application: The method can be performed in aqueous solution from commercially available and affordable starting materials without any metal catalysts .

Results or Outcomes: The method shows potential in industrial production of 3,3-difluoro-2-oxindoles .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water . If irritation persists, seek medical advice .

properties

IUPAC Name

3-(3,5-difluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDNYIGTRFYOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261129
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluoro-2-methoxyphenyl)propionic acid

CAS RN

1092460-64-4
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-2-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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